molecular formula C9H11NO2 B15257176 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde

5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde

Cat. No.: B15257176
M. Wt: 165.19 g/mol
InChI Key: XDZYOCYLAIGBAP-UHFFFAOYSA-N
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Description

5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde is an organic compound characterized by a furan ring substituted with a cyclopropyl(methyl)amino group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde typically involves the reaction of furan derivatives with cyclopropylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: 5-[Cyclopropyl(methyl)amino]furan-2-carboxylic acid.

    Reduction: 5-[Cyclopropyl(methyl)amino]furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The furan ring and cyclopropyl(methyl)amino group may also interact with specific receptors or pathways, influencing biological processes.

Comparison with Similar Compounds

    Furan-2-carbaldehyde: Lacks the cyclopropyl(methyl)amino group, making it less versatile in certain reactions.

    Cyclopropylamine: Does not contain the furan ring or aldehyde group, limiting its applications.

    5-Methylfurfural: Contains a methyl group instead of the cyclopropyl(methyl)amino group, resulting in different reactivity.

Uniqueness: 5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde is unique due to the presence of both the cyclopropyl(methyl)amino group and the furan ring, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-[cyclopropyl(methyl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-10(7-2-3-7)9-5-4-8(6-11)12-9/h4-7H,2-3H2,1H3

InChI Key

XDZYOCYLAIGBAP-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=CC=C(O2)C=O

Origin of Product

United States

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